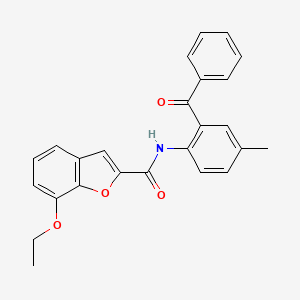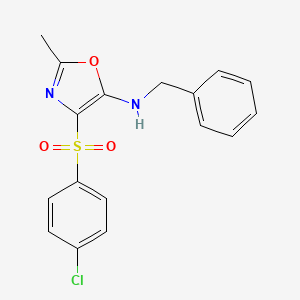
N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C19H16N6O2S . The compound contains a pyridazinone ring, which is a heterocyclic compound containing nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.434 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 621.55°C, and a molar refractivity of 109.0±0.5 cm3 . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
HSP90 Inhibition for Cancer Therapy
The compound’s structural motif is similar to that found in HSP90 inhibitors, which are promising targets for anticancer drugs. HSP90 inhibitors can lead to the degradation of client proteins by the ubiquitin–proteasome pathway, marking a new era in cancer treatment . The benzamide scaffold in particular has been noted for its potential to improve efficacy and safety profiles in anticancer activities .
Anti-Tubercular Agents
Derivatives of the compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives have shown significant activity with low inhibitory concentrations, indicating their potential as potent anti-tubercular agents .
Cytotoxicity Studies
Thiazole derivatives, which share a common structural feature with the compound , have been explored for their cytotoxic activity on human tumor cell lines. These studies are crucial for developing new antitumor and cytotoxic drugs .
Drug Conjugates for Selective Tumor Therapy
The compound’s ability to bind with HSP90α suggests its use in constructing drug conjugates for selective tumor therapy. This could lead to more targeted cancer treatments with fewer side effects .
Molecular Chaperone Inhibition
By inhibiting molecular chaperones like HSP90, derivatives of this compound could prevent the inappropriate aggregation of proteins, maintaining protein homeostasis and potentially treating diseases related to protein misfolding .
Design of New Scaffolds for Drug Development
The compound’s benzamide motif is recognized as a new scaffold for the development of HSP90 inhibitors. This opens up possibilities for the design of new drugs based on this promising scaffold .
Biological Activity Profiling
Given the diverse biological activities associated with thiazole derivatives, the compound could be used as a starting point for the synthesis of a wide range of biologically active molecules, potentially leading to the discovery of new drugs with various therapeutic applications .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Tyrosine Kinase 2 (Tyk2) . Tyk2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases involved in signaling pathways of cytokines and growth factors that influence cell proliferation, survival, and differentiation .
Mode of Action
This compound acts as an inhibitor of Tyk2 . It binds to the pseudo kinase domain of Tyk2, inhibiting its autophosphorylation and downstream signaling . This results in the modulation of the immune response and potential anti-inflammatory effects .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By inhibiting Tyk2, the compound can modulate this pathway and potentially influence various biological processes such as immune response and inflammation .
Result of Action
The inhibition of Tyk2 by this compound can result in the modulation of the immune response and potential anti-inflammatory effects . This could have implications in the treatment of diseases where the immune response or inflammation plays a key role .
Propiedades
IUPAC Name |
N-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-16-10-6-5-9-15(16)21-18(25)13-28-19-12-11-17(23-24-19)22-20(26)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUZYXWSPYCRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)


![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)
![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)
![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2890342.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)
![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)
![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890347.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)
